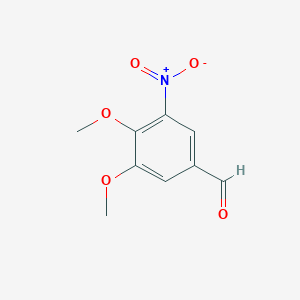
3,4-Dimethoxy-5-nitrobenzaldehyde
Übersicht
Beschreibung
“3,4-Dimethoxy-5-nitrobenzaldehyde” is a chemical compound with the molecular formula C9H9NO5 . It has an average mass of 211.171 Da and a monoisotopic mass of 211.048065 Da .
Molecular Structure Analysis
The molecular structure of “3,4-Dimethoxy-5-nitrobenzaldehyde” consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact mass is 211.048065 Da .
Physical And Chemical Properties Analysis
The density of “3,4-Dimethoxy-5-nitrobenzaldehyde” is approximately 1.3±0.1 g/cm3 . It has a boiling point of 372.2±42.0 °C at 760 mmHg . The flash point is 182.4±29.9 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Photocleavable Linkers
3,4-Dimethoxy-5-nitrobenzaldehyde: is utilized in the synthesis of photocleavable linkers. These linkers are sensitive to light and can be cleaved upon exposure to specific wavelengths. This property is particularly useful in the development of light-responsive biomaterials and bioconjugates, which have applications in controlled drug delivery systems and the regulation of biomolecule activity .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound is involved in the preparation of various organic molecules. Its nitro group can undergo reduction reactions, while the aldehyde group can participate in condensation reactions, making it a versatile building block for complex organic synthesis .
Material Science Research
In material science, 3,4-Dimethoxy-5-nitrobenzaldehyde can be used to modify the properties of materials, such as polymers, to impart light-sensitivity or to create materials with specific electronic or photonic properties .
Analytical Chemistry
This compound can serve as a chromophore in analytical chemistry due to its ability to absorb light at certain wavelengths. It can be used in the development of new analytical methods for the detection and quantification of various substances .
Medicinal Chemistry
In medicinal chemistry, 3,4-Dimethoxy-5-nitrobenzaldehyde may be used to synthesize compounds with potential pharmacological activities. Its structure allows for the creation of derivatives that could be evaluated for their therapeutic effects .
Chemical Education
Due to its reactivity and the presence of functional groups that are commonly studied in organic chemistry, this compound is an excellent candidate for use in educational settings to demonstrate various chemical reactions and synthesis techniques .
Safety and Hazards
“3,4-Dimethoxy-5-nitrobenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Wirkmechanismus
Target of Action
3,4-Dimethoxy-5-nitrobenzaldehyde, also known as 5-nitroveratraldehyde, is a derivative of vanillin . It is used as a starting material for the synthesis of phenethylamines, coenzyme Q, and inhibitors of catechol-O-methyltransferase (COMT inhibitors) that are effective against Parkinson’s disease . Therefore, its primary targets can be considered to be the enzymes and receptors involved in these biochemical pathways.
Mode of Action
The compound interacts with its targets through its reactive functional groups. It contains a nitro group, a hydroxyl group, a methoxy group, and an aldehyde group . These groups can participate in various chemical reactions, enabling the compound to bind to its targets and exert its effects.
Biochemical Pathways
It is known to be involved in the synthesis of phenethylamines and coenzyme q . Phenethylamines are a class of compounds that include many neurotransmitters, while coenzyme Q is an essential component of the electron transport chain in mitochondria.
Pharmacokinetics
Its solubility in water and other solvents, as well as its molecular weight, can influence its bioavailability .
Result of Action
The molecular and cellular effects of 3,4-Dimethoxy-5-nitrobenzaldehyde’s action depend on the specific biochemical pathways it affects. For example, as a precursor to COMT inhibitors, it could potentially reduce the breakdown of certain neurotransmitters, thereby increasing their levels in the brain .
Eigenschaften
IUPAC Name |
3,4-dimethoxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-4-6(5-11)3-7(10(12)13)9(8)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUWQZZKSKEHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-5-nitrobenzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone](/img/structure/B1205171.png)

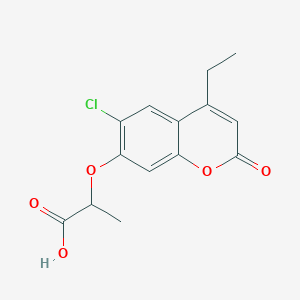
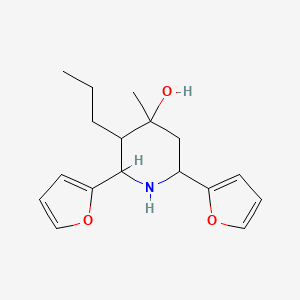
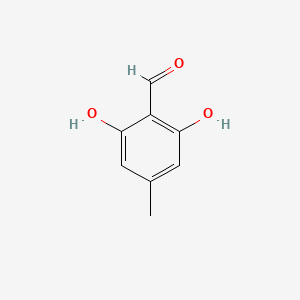
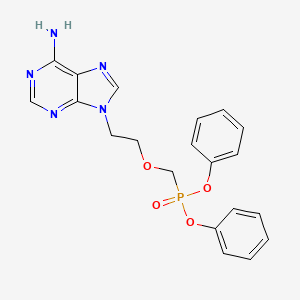
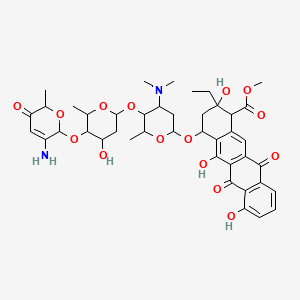
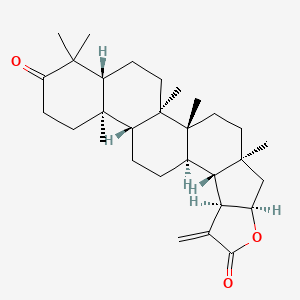
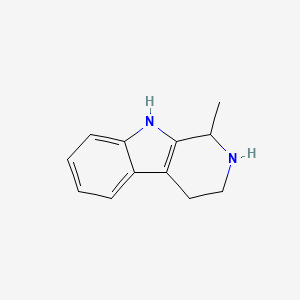
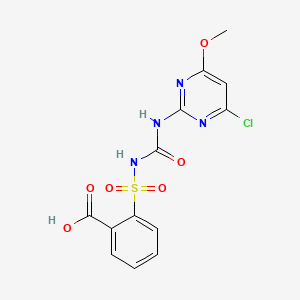
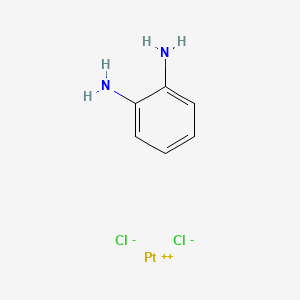
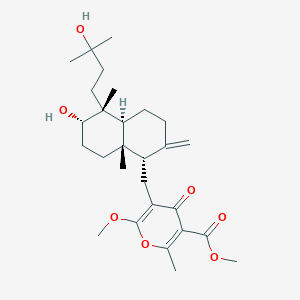
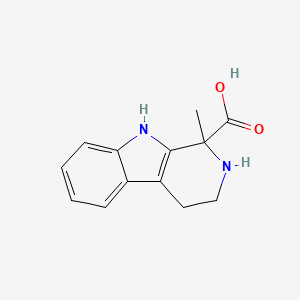
![1-[(4-Chlorophenyl)benzyl]piperazinium chloride](/img/structure/B1205193.png)